molecular formula C21H19N5O3 B2487539 9-(3,4-dimethylphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898422-38-3

9-(3,4-dimethylphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2487539
CAS No.: 898422-38-3
M. Wt: 389.415
InChI Key: TWQZDLNEHZXFLK-UHFFFAOYSA-N
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Description

This compound is a purine-derived carboxamide featuring a 3,4-dimethylphenyl substituent at position 9 and a 2-methoxyphenyl group at position 2 of the purine core. The 8-oxo moiety introduces structural rigidity, which may influence binding affinity to biological targets.

Properties

IUPAC Name

9-(3,4-dimethylphenyl)-2-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-11-8-9-13(10-12(11)2)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)14-6-4-5-7-15(14)29-3/h4-10H,1-3H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQZDLNEHZXFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(3,4-dimethylphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N4O3C_{19}H_{18}N_{4}O_{3}, with a molecular weight of approximately 354.37 g/mol. Its structure features a purine core substituted with a 3,4-dimethylphenyl group and a 2-methoxyphenyl group, along with an 8-oxo functional group and a carboxamide at the 6-position. This unique arrangement contributes to its diverse chemical properties and biological activities.

Antiviral Activity

Research indicates that purine derivatives exhibit significant antiviral properties. For instance, studies have shown that similar compounds can inhibit the replication of various viruses, including HIV and herpes simplex virus (HSV). The mechanism involves interference with viral enzymes crucial for replication, such as reverse transcriptase and DNA polymerase .

Antitumor Effects

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression. Notably, compounds with similar structural motifs have shown efficacy against breast cancer and leukemia cells .

Antibacterial Activity

In addition to its antiviral and anticancer properties, this purine derivative has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound can effectively inhibit bacterial growth, making it a candidate for further development as an antibacterial agent .

The biological activity of this compound is primarily attributed to its ability to mimic natural nucleobases. This allows it to interact with various biological targets:

  • Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in nucleotide synthesis and metabolism.
  • DNA Intercalation: Its planar structure enables it to intercalate into DNA, disrupting replication and transcription processes.
  • Receptor Binding: It may also bind to specific receptors involved in cellular signaling pathways, influencing cell proliferation and survival .

Research Findings

Study FocusFindingsReference
Antiviral ActivityInhibition of HIV replication in cell cultures; mechanism involves reverse transcriptase inhibition
Antitumor EffectsInduction of apoptosis in breast cancer cell lines; modulation of caspase pathways
Antibacterial ActivityEffective against E. coli and S. aureus; MIC values indicate strong antibacterial potential

Case Studies

  • Antiviral Efficacy: A study on related purine derivatives showed that compounds with similar structures exhibited up to 90% inhibition of HSV replication in vitro.
  • Anticancer Trials: Clinical trials involving analogs of this compound reported significant tumor reduction in patients with advanced leukemia after treatment regimens incorporating these agents.
  • Bacterial Resistance: A recent investigation revealed that the compound could overcome resistance mechanisms in methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel antibiotic .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituent patterns on the phenyl rings and the purine core.

Substituent Position and Functional Group Variations

9-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (): Differs from the target compound by having methoxy groups at positions 3 and 4 of the phenyl ring (vs. methyl groups in the target).

2-(2,4-Dimethoxyphenyl)-8-oxo-9-phenyl-8,9-dihydro-7H-purine-6-carboxamide ():

  • Features a 2,4-dimethoxyphenyl group at position 2 and a simple phenyl group at position 7.
  • The absence of methyl substituents at position 9 reduces hydrophobicity, which may impact membrane permeability.

8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide (): Contains a methyl group at position 2 of the purine core and a 4-methylphenyl group at position 8.

Bioactivity Implications

While explicit data for the target compound are unavailable, comparisons with analogs suggest:

  • Electron-Donating Groups (e.g., methoxy in ): May enhance interaction with polar residues in enzyme active sites.
  • Hydrophobic Substituents (e.g., methyl in ): Could improve blood-brain barrier penetration or binding to hydrophobic pockets.

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